1-(Benzyloxy)-4-(bromomethyl)benzene

Overview

Description

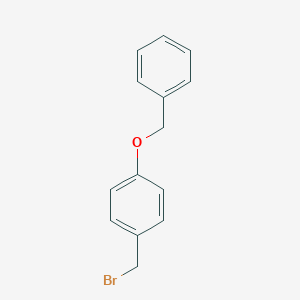

1-(Benzyloxy)-4-(bromomethyl)benzene (CAS: Not explicitly provided; molecular formula: C₁₄H₁₃BrO) is a benzyl ether derivative featuring a bromomethyl substituent at the para position relative to the benzyloxy group. This compound is widely used in organic synthesis as an intermediate for constructing complex molecules, particularly in C–C bond homologation and alkylation reactions. Its bromomethyl group serves as an electrophilic site for nucleophilic substitution or insertion reactions, while the benzyloxy group provides steric and electronic modulation .

Preparation Methods

1-(Benzyloxy)-4-(bromomethyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of benzyl bromide and benzyl alcohol under base catalysis . Another efficient method for preparing benzylic bromides involves brominating substituted benzylic compounds with an excess of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4), followed by debromination with diethyl phosphite and N,N-diisopropylethylamine .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with diverse nucleophiles due to its primary benzylic nature, which stabilizes the transition state.

Key Examples:

-

Horner-Wadsworth-Emmons Olefination : Treatment with tert-butyl dimethylphosphonoacetate and sodium hydride generates a phosphonate intermediate. Subsequent elimination forms an α,β-unsaturated ester, critical for constructing conjugated systems in medicinal chemistry .

-

Amination : Reaction with bornylamine in acetonitrile replaces bromide with an amine group, yielding bioactive derivatives .

Elimination Reactions

Under strongly basic conditions, elimination can occur to form styrene derivatives, though direct evidence is limited in the literature.

Theoretical Pathway:

| Reagents/Conditions | Product |

|---|---|

| DBU, DMF, 100°C | 1-(Benzyloxy)-4-vinylbenzene |

Reduction Reactions

The bromine atom can be reduced to a methyl group, though specific examples require extrapolation from analogous compounds.

Plausible Methods:

| Reagents | Conditions | Product |

|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 1-(Benzyloxy)-4-methylbenzene |

| H₂, Pd/C | EtOH, room temperature | 1-(Benzyloxy)-4-methylbenzene |

Oxidation of the Benzyloxy Group

The benzyl ether can be cleaved under hydrogenolysis or acidic conditions to reveal a phenolic hydroxyl group.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| H₂, Pd/C, EtOH | 4-(Hydroxymethyl)phenol |

Mechanistic Insights

-

SN2 Dominance : The primary benzylic bromide favors backside attack by nucleophiles (e.g., phosphonate carbanions, amines) with minimal steric hindrance.

-

Stability of Benzyloxy Group : The ether remains intact under standard reaction conditions, allowing selective modification at the bromomethyl position.

Comparative Reactivity

| Feature | This compound | Aryl Bromides (e.g., 4-bromotoluene) |

|---|---|---|

| Reactivity in SN2 | High (benzylic position) | Low (sp²-hybridized carbon) |

| Stability under Base | Moderate | High |

| Functional Group Tolerance | Compatible with ethers, esters | Sensitive to strong bases |

Scientific Research Applications

1-(Benzyloxy)-4-(bromomethyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)benzene involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various synthetic transformations and as a building block in organic synthesis .

Comparison with Similar Compounds

Below is a systematic comparison of 1-(benzyloxy)-4-(bromomethyl)benzene with structurally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues with Varying Substituents

1-(Allyloxy)-4-(bromomethyl)benzene

- Structure : Replaces the benzyloxy group with an allyloxy group.

- Synthesis : Prepared via iron-catalyzed etherification of allyl alcohols with bromomethylbenzene derivatives.

- Reactivity : Exhibits higher reactivity in cross-etherification reactions compared to benzyloxy derivatives, likely due to the electron-donating nature of the allyl group. Yields of homologated products (e.g., trifluorodecane derivatives) reach 64%, outperforming the benzyloxy analogue (58% yield) .

- Applications : Preferred for synthesizing fluorinated hydrocarbons in medicinal chemistry.

1-Benzyloxy-4-bromobenzene (CAS: 6793-92-6)

- Structure : Bromine atom directly attached to the benzene ring instead of a bromomethyl group.

- Molecular Weight : 263.134 g/mol.

- Reactivity : Lacks the electrophilic bromomethyl site, making it unsuitable for alkylation reactions. Primarily used in Ullmann coupling or as a directing group in aromatic substitution .

4-(Trifluoromethyl)benzyl Bromide (CAS: 402-49-3)

- Structure : Contains a trifluoromethyl group at the para position instead of benzyloxy.

- Molecular Formula : C₈H₆BrF₃.

- Reactivity : The strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the bromomethyl site, enabling faster nucleophilic substitutions. Used in agrochemical synthesis .

Halogenated Analogues

4-(Benzyloxy)benzyl Chloride (CAS: 836-42-0)

- Structure : Chlorine replaces bromine in the bromomethyl group.

- Molecular Weight : 232.71 g/mol.

- Reactivity : Lower leaving-group ability of Cl⁻ compared to Br⁻ results in slower reaction kinetics in SN2 reactions. However, it is cost-effective for large-scale syntheses of pharmaceuticals .

1-(Benzyloxy)-2-bromo-4-chlorobenzene (CAS: 151038-76-5)

- Structure : Additional chlorine substituent at the meta position.

- Applications : The steric and electronic effects of the chlorine atom influence regioselectivity in cross-coupling reactions, making it valuable for synthesizing polychlorinated biphenyls .

Multi-Functional Analogues

1,4-Bis(bromomethyl)benzene (mHS4)

- Structure : Two bromomethyl groups at para positions.

- Reactivity : Enables dual alkylation or polymerization reactions. Used in synthesizing dendrimers and cross-linked polymers.

- Limitations: Higher toxicity and handling challenges compared to mono-bromomethyl derivatives .

1-(Bromomethyl)-3,5-dimethoxybenzene

- Structure : Methoxy groups at meta positions relative to bromomethyl.

- Reactivity : Electron-donating methoxy groups deactivate the benzene ring toward electrophilic substitution but enhance stability of radical intermediates in photochemical reactions .

Tabulated Comparison of Key Properties

Biological Activity

1-(Benzyloxy)-4-(bromomethyl)benzene, also known by its CAS number 5544-60-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₃BrO

- Molecular Weight : 277.16 g/mol

- Purity : Typically available in high purity (>95%)

- Storage Conditions : Recommended to be stored in an inert atmosphere at -20°C.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

- P-glycoprotein (P-gp) : This compound has been shown to inhibit P-glycoprotein, a key player in drug efflux mechanisms, thereby enhancing the bioavailability of co-administered drugs .

- Caspase Activation : It appears to induce apoptosis through the activation of caspases, particularly caspase-3 and caspase-10, which are crucial for programmed cell death.

Biological Activities

This compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Inhibits growth of Gram-negative bacteria | |

| Drug Interaction | Enhances bioavailability by inhibiting P-gp |

Case Study: Anticancer Efficacy

A study investigating the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was tested against several lines, including breast and lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 levels, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its ability to inhibit P-glycoprotein. This inhibition may lead to increased intracellular concentrations of other therapeutic agents when administered concurrently .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(Benzyloxy)-4-(bromomethyl)benzene?

Answer:

The compound is typically synthesized via bromination of 4-(benzyloxy)toluene derivatives or functional group interconversion . Key methods include:

- Electrophilic bromination : Using bromine (Br₂) with Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) to selectively brominate the methyl group .

- Radical bromination : Employing N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like CCl₄, ensuring regioselectivity at the benzylic position .

- Cross-etherification : Catalytic methods (e.g., FeCl₃ in propylene carbonate) to introduce the benzyloxy group to pre-brominated intermediates .

Advanced Question: How can researchers optimize reaction conditions to mitigate competing side reactions during bromination?

Answer:

Competing side reactions (e.g., over-bromination, ring bromination) can be minimized by:

- Temperature control : Maintaining sub-ambient temperatures (−10°C to 10°C) to slow down radical chain propagation and improve selectivity .

- Solvent selection : Non-polar solvents (e.g., CCl₄) reduce ionic side reactions, while polar aprotic solvents (e.g., DCM) enhance bromine activation .

- Catalyst tuning : Lewis acids like AlCl₃ favor benzylic bromination over aromatic substitution due to steric and electronic effects .

- In situ monitoring : Techniques like TLC or NMR can track reaction progress and halt it at the mono-brominated stage .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

Key methods include:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 291.0234 for C₁₄H₁₃BrO⁺) confirms molecular composition .

- X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 3.4° in related structures) .

Advanced Question: How can researchers resolve discrepancies in reported bromination yields for this compound?

Answer:

Yield variations often stem from differences in:

- Substrate purity : Impurities in 4-(benzyloxy)toluene precursors can divert bromination pathways. Pre-purification via column chromatography is recommended .

- Reagent stoichiometry : Excess Br₂ (>1.1 eq.) increases over-bromination. Use precise titrations or flow chemistry for reproducibility .

- Reaction scale : Small-scale reactions (<1 mmol) may suffer from inefficient mixing; scaling up with continuous flow reactors improves consistency .

- Ambient moisture : Hydrolysis of Br₂ to HBr can reduce yields. Ensure anhydrous conditions and inert atmospheres .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is a lachrymator and may cause respiratory irritation .

- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated byproducts .

- First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

- Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental release .

Advanced Question: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:

The bromomethyl moiety acts as an electrophilic center for:

- Nucleophilic substitution (SN2) : Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds. Steric hindrance from the benzyloxy group slows SN2 kinetics, requiring polar aprotic solvents (e.g., DMF) .

- Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids, forming biaryl derivatives. The benzyloxy group may coordinate Pd, necessitating optimized ligand ratios .

- Radical reactions : Under blue LED light, the C-Br bond undergoes homolytic cleavage for C-C bond formation (e.g., with alkenes) .

Basic Question: What are the primary research applications of this compound in organic synthesis?

Answer:

- Pharmaceutical intermediates : Serves as a precursor for antitumor agents or enzyme inhibitors via functionalization of the bromomethyl group .

- Polymer chemistry : Initiates controlled radical polymerization (ATRP) to synthesize functionalized polymers .

- Material science : Used to derivatize surfaces (e.g., silica nanoparticles) for sensor development .

Advanced Question: How can mechanistic studies elucidate competing pathways in etherification reactions involving this compound?

Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer in acid-catalyzed etherification) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and predict regioselectivity in cross-etherifications .

- Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect radical intermediates in photoinduced reactions .

Basic Question: How does the benzyloxy group affect the compound’s stability under acidic/basic conditions?

Answer:

- Acidic conditions : The benzyloxy group is hydrolyzed to phenolic derivatives via H⁺-assisted cleavage of the C-O bond. Stability decreases below pH 3 .

- Basic conditions : Resists hydrolysis due to electron-donating effects of the benzyl group, but prolonged exposure to strong bases (e.g., NaOH) may degrade the bromomethyl group .

Advanced Question: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Protecting group strategies : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions .

- Flow chemistry : Sequential reactors enable precise control of reaction parameters (e.g., residence time, temperature) for each step .

- In-line purification : Couple reaction steps with automated chromatography to isolate intermediates, minimizing cumulative yield losses .

Properties

IUPAC Name |

1-(bromomethyl)-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZAFUOYPXXJKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440850 | |

| Record name | 4-Benzyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5544-60-5 | |

| Record name | 4-Benzyloxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-4-(bromomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.